molecular formula C11H12N2OS B15328727 1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one CAS No. 141075-24-3

1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one

Cat. No.: B15328727
CAS No.: 141075-24-3
M. Wt: 220.29 g/mol
InChI Key: PHSGMIZQCOUZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

    Propanone Attachment: Finally, the thioether intermediate is reacted with a propanone derivative under basic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide in acetic acid.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nitration using nitric acid and sulfuric acid.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzimidazole derivatives.

Scientific Research Applications

1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of benzimidazole derivatives in inhibiting cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, it may interfere with cell division by targeting microtubules or other cellular structures.

Comparison with Similar Compounds

1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can be compared with other benzimidazole derivatives, such as:

    5-Methoxy-1H-benzo[d]imidazole-2-thiol: Similar structure but with a methoxy group instead of a methyl group.

    6-Chloro-1H-benzo[d]imidazole-2-thiol: Contains a chlorine atom, which can alter its chemical and biological properties.

    5,6-Dichloro-1H-benzo[d]imidazole-2-thiol:

The uniqueness of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one lies in its specific substitution pattern and the presence of the propanone moiety, which can influence its reactivity and biological activity.

Properties

CAS No.

141075-24-3

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-9-10(5-7)13-11(12-9)15-6-8(2)14/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

PHSGMIZQCOUZRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.